sodium;dodecane-1-sulfonate
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Overview
Description
N-tert-butoxycarbonyl-N-methyl-L-alanine . It is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl group and the alpha carbon is substituted with a methyl group. This compound is commonly used in peptide synthesis as a protected amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tert-butoxycarbonyl-N-methyl-L-alanine can be synthesized through the following steps:
Protection of the amino group: The amino group of L-alanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The protected amino acid is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: In industrial settings, the synthesis of N-tert-butoxycarbonyl-N-methyl-L-alanine follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: N-tert-butoxycarbonyl-N-methyl-L-alanine can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.
Reduction: The compound can be reduced to remove the tert-butoxycarbonyl protecting group, yielding N-methyl-L-alanine.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: N-methyl-L-alanine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-tert-butoxycarbonyl-N-methyl-L-alanine is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butoxycarbonyl-N-methyl-L-alanine primarily involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group can be removed under acidic conditions, yielding the desired peptide or protein.
Comparison with Similar Compounds
N-tert-butoxycarbonyl-L-alanine: Similar structure but without the methyl group.
N-methyl-L-alanine: Lacks the tert-butoxycarbonyl protecting group.
N-tert-butoxycarbonyl-N-methyl-D-alanine: The D-isomer of the compound.
Uniqueness: N-tert-butoxycarbonyl-N-methyl-L-alanine is unique due to the presence of both the tert-butoxycarbonyl protecting group and the methyl substitution on the alpha carbon. This combination provides specific reactivity and stability, making it particularly useful in peptide synthesis and other chemical applications.
Properties
IUPAC Name |
sodium;dodecane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJSVUQLFFJUSX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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